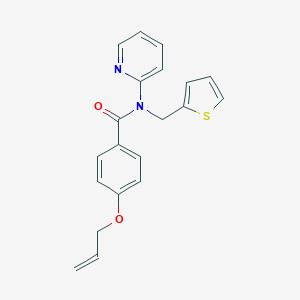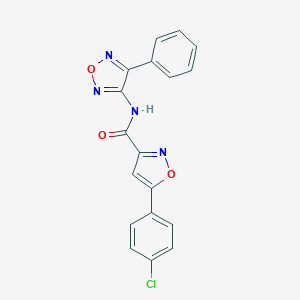![molecular formula C19H24N2O4S B257439 N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of normal and malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling. Upon antigen binding, the N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide complex activates BTK, which in turn activates downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, leading to cell survival and proliferation. TAK-659 selectively binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has shown potent and selective inhibition of BTK, leading to inhibition of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling, decreased proliferation, and induction of apoptosis in B cells. TAK-659 has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the tumor microenvironment. In addition, TAK-659 has been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its ability to inhibit N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling and downstream pathways. However, TAK-659 also has some limitations, including its potential off-target effects and the need for further evaluation in clinical trials.
Orientations Futures
There are several future directions for the development of TAK-659 and other BTK inhibitors. These include the evaluation of TAK-659 in combination with other anti-cancer agents, such as venetoclax, and in different types of B cell malignancies. In addition, the development of more selective BTK inhibitors and the identification of biomarkers of response to BTK inhibitors are areas of active research. Finally, the potential use of BTK inhibitors in other diseases, such as autoimmune disorders, is also an area of interest.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and 3-ethoxypropylamine to form the corresponding amide intermediate. The amide intermediate is then treated with furan-2-carboxylic acid and EDC to yield the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent and selective inhibition of BTK, leading to inhibition of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling, decreased proliferation, and induction of apoptosis in B cells.
Propriétés
Nom du produit |
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide |
|---|---|
Formule moléculaire |
C19H24N2O4S |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H24N2O4S/c1-2-24-11-6-10-20-18(23)16-13-7-3-4-9-15(13)26-19(16)21-17(22)14-8-5-12-25-14/h5,8,12H,2-4,6-7,9-11H2,1H3,(H,20,23)(H,21,22) |
Clé InChI |
QDOLGWMRMMVNSL-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |
SMILES canonique |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)


![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257377.png)

![5-(4-ethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isoxazole-3-carboxamide](/img/structure/B257379.png)
